molecular formula C9H9ClOS B1338899 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride CAS No. 95461-22-6

4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride

Cat. No. B1338899
CAS RN: 95461-22-6
M. Wt: 200.69 g/mol
InChI Key: AUTYFGHABWCHOO-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride is a chemical compound with the CAS Number: 95461-22-6 . It has a molecular weight of 201.7 and its molecular formula is C9H9ClOS .


Molecular Structure Analysis

The molecular structure of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride consists of a benzothiophene ring, which is a bicyclic compound made up of a benzene ring fused to a thiophene ring . This core structure is then substituted with a carbonyl chloride group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride include a molecular weight of 201.7 and a molecular formula of C9H9ClOS . It is stored at a temperature of 28 C .

Scientific Research Applications

Synthesis and Chemical Properties

4,5,6,7-Tetrahydro-1-benzothiophene derivatives have been studied for their synthesis and chemical properties. For instance, the synthesis of 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid from its formyl derivative using Et3SiH/I2 as a reducing agent was reported, showcasing the chemoselective synthesis capabilities of these compounds (Jayaraman, Sridharan, & Nagappan, 2010).

Biological Activity and Pharmacological Properties

Various derivatives of tetrahydro-1-benzothiophene have been investigated for their biological activities. A study focused on azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide revealed their potential for cytostatic, antitubercular, and anti-inflammatory activities (Chiriapkin, Kodonidi, & Larsky, 2021). Additionally, the synthesis of novel 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol derivatives showcased their antimicrobial properties (Naganagowda & Petsom, 2011).

Synthesis of Derivatives and Their Applications

The synthesis of benzothiophene derivatives via Pd-catalyzed or radical-promoted heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols demonstrated a novel approach to creating these compounds, which could be relevant in various chemical and pharmaceutical applications (Gabriele et al., 2011). Another study explored the lanthanum(III) chloride complexes with heterocyclic Schiff bases derived from tetrahydrobenzo[b]thiophene, contributing to the field of coordination chemistry and potential applications in catalysis and material science (Thankamony et al., 2009).

Pharmaceutical Applications

Research into benzothiophene carboxamide derivatives revealed their potential as antihypertriglyceridemic agents, highlighting the pharmaceutical applications of these compounds (Abu Sheikha et al., 2011).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . Always handle chemicals with appropriate safety measures.

Future Directions

The future directions of research on 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride could involve further exploration of its biological activity, given that related compounds have shown potential as enzyme inhibitors .

properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClOS/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTYFGHABWCHOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70536164
Record name 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride

CAS RN

95461-22-6
Record name 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MM Badran, SMA Roshdy… - Organic Chemistr (An …, 2013 - scholar.cu.edu.eg
Serotonin (5-Hydroxytryptamine, 5-HT) is a major neurotransmitter in the brain and is also involved in a number of biological process at both the central and peripheral actions [1]. The …
Number of citations: 3 scholar.cu.edu.eg

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